molecular formula C25H22ClN5OS B11567495 6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11567495
M. Wt: 476.0 g/mol
InChI Key: NWMVBONMJLUUHQ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-N-(3,5-dimethylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple aromatic rings and heterocyclic structures in this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiadiazine Ring: The thiadiazine ring is synthesized by reacting the triazole intermediate with sulfur-containing reagents such as thiourea or thiosemicarbazide.

    Substitution Reactions: The aromatic rings are introduced through substitution reactions using chlorinated aromatic compounds and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

    Substitution Reagents: Halogenated aromatic compounds, nucleophiles such as amines and thiols, and catalysts like palladium on carbon are used for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

6-(4-Chlorophenyl)-N-(3,5-dimethylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory, microbial, and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and others, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-Chlorophenyl)-3-(1H-indol-3-ylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(3-Bromophenyl)-3-(4-chlorophenyl)-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine

Uniqueness

The uniqueness of 6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific substitution pattern and the presence of multiple aromatic rings, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C25H22ClN5OS

Molecular Weight

476.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H22ClN5OS/c1-15-12-16(2)14-20(13-15)27-24(32)22-21(17-8-10-19(26)11-9-17)30-31-23(28-29-25(31)33-22)18-6-4-3-5-7-18/h3-14,21-22,30H,1-2H3,(H,27,32)

InChI Key

NWMVBONMJLUUHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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